

# Discovery and initial characterization of 4-Chloro-2,N-dimethylaniline

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## Compound of Interest

Compound Name: 4-Chloro-2,N-dimethylaniline

CAS No.: 30273-07-5

Cat. No.: B13503585

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## Technical Monograph: 4-Chloro-2,N-dimethylaniline

Role: Metabolic Intermediate & Synthetic Precursor CAS Registry Number: 30273-07-5

Synonyms: N-Methyl-4-chloro-o-toluidine; N-Methyl-2-methyl-4-chloroaniline; 4-Chloro-N,2-dimethylaniline.[1]

## Executive Summary & Discovery Context

**4-Chloro-2,N-dimethylaniline** is not a primary pharmaceutical agent but a high-significance toxicological marker and synthetic intermediate.[1] Its "discovery" is inextricably linked to the development and subsequent regulatory scrutiny of Chlordimeform (CDM), an acaricide widely used in the 1970s before its withdrawal due to carcinogenic risks.

Historically, this compound was identified during residue analysis studies as the primary N-demethylated metabolite of chlordimeform. Its characterization was pivotal in understanding the "lethal synthesis" pathway where formamidine pesticides are bioactivated into carcinogenic aniline derivatives (specifically 4-chloro-o-toluidine).[1]

## Physicochemical Identity

The molecule features a benzene core substituted with a chlorine atom at the para position (4), a methyl group at the ortho position (2), and a secondary amine function methylated at the nitrogen.

### Table 1: Physicochemical Profile

Property	Value	Note
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN	
Molecular Weight	155.62 g/mol	
Appearance	Colorless to pale yellow oil/low-melting solid	Oxidizes/darkens upon air exposure
Boiling Point	~261°C (at 760 mmHg)	Predicted
LogP (Octanol/Water)	~3.1	Lipophilic, indicating bioaccumulation potential
Solubility	Soluble in organic solvents (CHCl <sub>3</sub> , MeOH); Low solubility in water	
pKa	~3.8 - 4.0	Weak base (less basic than N-methylaniline due to Cl withdrawal)

## Synthesis & Production Protocols

While originally isolated from biological matrices, pure standards for toxicological testing are synthesized via selective alkylation.

### Protocol A: Catalytic Selective N-Methylation (Modern Standard)

This method avoids the over-methylation to N,N-dimethyl species, ensuring high yield of the secondary amine.

Reagents:

- Substrate: 4-Chloro-2-methylaniline (4-COT)[1][2][3]
- Reagent: Methanol (acting as alkylating agent)[1][4]
- Catalyst: Heterogeneous Ni/ZnAlO or Cu-based catalysts[1]
- Conditions: 150°C, Inert Atmosphere (N<sub>2</sub>), Autoclave

#### Step-by-Step Workflow:

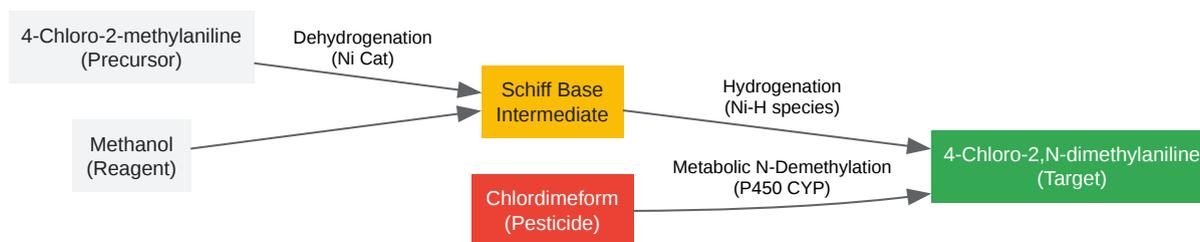
- Catalyst Activation: Reduce the Ni/ZnAlO catalyst under H<sub>2</sub> flow at 450°C for 2 hours to activate metallic active sites.
- Loading: Charge a high-pressure autoclave with 4-chloro-2-methylaniline (10 mmol), Methanol (100 mL), and activated catalyst (0.5 g).
- Reaction: Pressurize with N<sub>2</sub> (1 MPa) and heat to 150°C. Stir at 800 rpm for 16 hours.  
Mechanism: Methanol dehydrogenates to formaldehyde in situ, forms a Schiff base with the aniline, and is hydrogenated by the catalyst to the N-methyl amine.
- Purification: Cool to room temperature. Filter catalyst. Remove excess methanol via rotary evaporation.
- Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 10:1) to isolate the target mono-methylated product.[1]

## Protocol B: Hydrolytic Degradation (Forensic Preparation)

Used to simulate environmental degradation of Chlordimeform.

- Hydrolysis: Reflux Chlordimeform in dilute HCl.
- Differentiation: This typically yields the fully demethylated 4-COT.[1] To stop at the N-methyl stage, controlled enzymatic hydrolysis using rat liver microsomes is required (see Section 5), making this method less viable for bulk synthesis but essential for metabolic standards.

## Visualization: Synthesis Pathways



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Figure 1: Synthetic routes to **4-Chloro-2,N-dimethylaniline** via catalytic alkylation (Green path) and metabolic degradation of Chlordimeform (Red path).[1]

## Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) to distinguish the N-methyl group from the ring methyl group.[1]

### Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

Solvent:  $\text{CDCl}_3$  (Deuteriochloroform) Frequency: 400 MHz[1][4][5]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.10	dd (J=8.6, 2.5 Hz)	1H	Ar-H (C5)	Coupled to H6 (ortho) and H3 (meta).[1]
7.02	d (J=2.5 Hz)	1H	Ar-H (C3)	Meta-coupling confirms position between Cl and Me.[1]
6.50	d (J=8.5 Hz)	1H	Ar-H (C6)	Upfield shift due to ortho-amino electron donation.[1]
3.65	Broad singlet	1H	N-H	Exchangeable proton; shift varies with concentration.[1]
2.79	Singlet	3H	N-CH <sub>3</sub>	Characteristic N-Methyl shift.[1]
2.15	Singlet	3H	Ar-CH <sub>3</sub>	Ring methyl (Ortho).[1]

## Mass Spectrometry (GC-MS)[1][3][4]

- Molecular Ion (M<sup>+</sup>): m/z 155 (Characteristic Chlorine isotope pattern 3:1 at 155/157).[1]
- Base Peak: m/z 140 (Loss of methyl group [M-15]<sup>+</sup>).[1]
- Fragment: m/z 105 (Loss of Cl and Methyls).[1]

## Biological Significance & Toxicology

This compound represents a "gateway" metabolite. Its formation is the first step in the bioactivation of Chlordimeform, but it is the subsequent demethylation that generates the

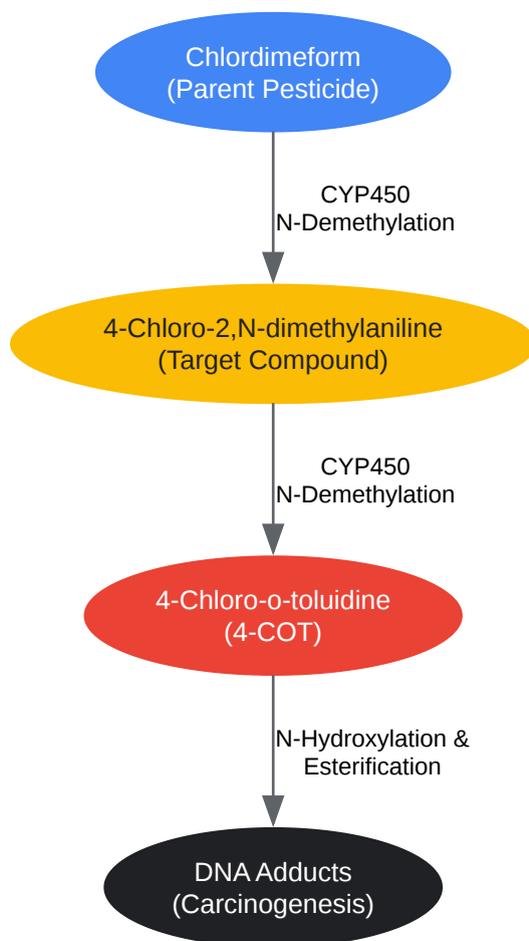
primary carcinogen.

## Metabolic Pathway (The "Lethal Synthesis")

The toxicity of formamidine pesticides is driven by their conversion to anilines.

- Parent: Chlordimeform (Inactive pro-carcinogen).[1]
- Step 1: Oxidative N-demethylation by Cytochrome P450 (CYP450) yields **4-Chloro-2,N-dimethylaniline**. [1]
- Step 2: Further N-demethylation yields 4-Chloro-o-toluidine (4-COT). [1]
- Step 3: 4-COT undergoes N-hydroxylation to form DNA adducts, leading to hemangiosarcoma (blood vessel cancer). [1]

## Visualization: Metabolic Bioactivation



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Figure 2: The metabolic cascade of Chlordimeform.[1] The target compound (Yellow) is the obligate intermediate converting the pesticide into the carcinogenic 4-COT.[1]

## Safety Handling

- Hazard Class: Carcinogen Category 1B (Presumed).[1]
- PPE: Double nitrile gloves, P100 respirator, and full Tyvek suit.
- Decontamination: 10% Sodium Hypochlorite solution (oxidizes the amine to less toxic quinones).[1]

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